molecular formula C23H32N10O3 B5983682 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N'-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N'-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B5983682
M. Wt: 496.6 g/mol
InChI Key: DSVPYGXXFOSQNP-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, azepane, triazole, and hydrazide

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the azepane moiety. The triazole ring is then formed, and the final step involves the condensation with the hydrazide derivative. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(Z)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE include other oxadiazole, triazole, and hydrazide derivatives. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N10O3/c1-3-32(4-2)17-10-9-16(19(34)13-17)14-25-27-23(35)20-18(15-31-11-7-5-6-8-12-31)33(30-26-20)22-21(24)28-36-29-22/h9-10,13-14,34H,3-8,11-12,15H2,1-2H3,(H2,24,28)(H,27,35)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVPYGXXFOSQNP-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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